molecular formula C11H20N2S B3844341 N,N,N'-trimethyl-N'-[(3-methylthiophen-2-yl)methyl]ethane-1,2-diamine

N,N,N'-trimethyl-N'-[(3-methylthiophen-2-yl)methyl]ethane-1,2-diamine

Cat. No.: B3844341
M. Wt: 212.36 g/mol
InChI Key: FLXWKBGSQXCEQJ-UHFFFAOYSA-N
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Description

N,N,N’-trimethyl-N’-[(3-methylthiophen-2-yl)methyl]ethane-1,2-diamine is an organic compound with a complex structure that includes a thiophene ring

Preparation Methods

The synthesis of N,N,N’-trimethyl-N’-[(3-methylthiophen-2-yl)methyl]ethane-1,2-diamine typically involves the reaction of N,N,N’-trimethyl-1,3-diaminopropane with a thiophene derivative. The reaction conditions often require an acidic or basic catalyst and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale batch reactors with precise control over reaction parameters to maximize yield and purity.

Chemical Reactions Analysis

N,N,N’-trimethyl-N’-[(3-methylthiophen-2-yl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

N,N,N’-trimethyl-N’-[(3-methylthiophen-2-yl)methyl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including catalysts and stabilizers.

Mechanism of Action

The mechanism of action of N,N,N’-trimethyl-N’-[(3-methylthiophen-2-yl)methyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring and amine groups allow the compound to bind to specific sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

N,N,N’-trimethyl-N’-[(3-methylthiophen-2-yl)methyl]ethane-1,2-diamine can be compared with similar compounds such as:

    N,N,N’-trimethyl-1,3-diaminopropane: This compound lacks the thiophene ring, making it less versatile in certain applications.

    N,N,N’-trimethyl-N’-[(2-methylthiophen-2-yl)methyl]ethane-1,2-diamine: This is a structural isomer with a different position of the methyl group on the thiophene ring, which can affect its reactivity and binding properties.

    N,N,N’-trimethyl-N’-[(3-methylfuran-2-yl)methyl]ethane-1,2-diamine: This compound has a furan ring instead of a thiophene ring, leading to different chemical and biological properties.

N,N,N’-trimethyl-N’-[(3-methylthiophen-2-yl)methyl]ethane-1,2-diamine stands out due to its unique combination of functional groups, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N,N,N'-trimethyl-N'-[(3-methylthiophen-2-yl)methyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2S/c1-10-5-8-14-11(10)9-13(4)7-6-12(2)3/h5,8H,6-7,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXWKBGSQXCEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN(C)CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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